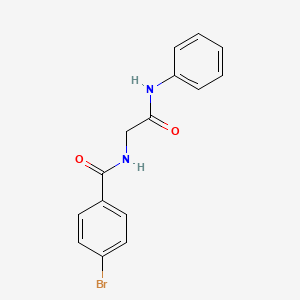![molecular formula C26H21N3O5 B4208217 3-nitro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-4-(pyrrolidin-1-yl)benzamide](/img/structure/B4208217.png)
3-nitro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-4-(pyrrolidin-1-yl)benzamide
Overview
Description
3-nitro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-4-(pyrrolidin-1-yl)benzamide is a complex organic compound that incorporates a coumarin moiety, a nitro group, and a pyrrolidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-4-(pyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the coumarin derivative, which is then subjected to nitration to introduce the nitro group. The next step involves the formation of the amide bond by reacting the nitro-coumarin derivative with the appropriate amine, in this case, 4-(1-pyrrolidinyl)benzamide. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-4-(pyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride, and various acids and bases. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-nitro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-4-(pyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to inhibit oxidative stress.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-4-(pyrrolidin-1-yl)benzamide involves its interaction with various molecular targets and pathways. For instance, its anticonvulsant activity is believed to be associated with its effects on GABA ionotropic receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system . Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid: Exhibits anticonvulsant properties similar to 3-nitro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-4-(pyrrolidin-1-yl)benzamide.
7-(2-morpholino-2-oxoethoxy)-2H-chromen-2-one: Another coumarin derivative with anticonvulsant activity.
Properties
IUPAC Name |
3-nitro-N-[3-(2-oxochromen-3-yl)phenyl]-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5/c30-25(19-10-11-22(23(16-19)29(32)33)28-12-3-4-13-28)27-20-8-5-7-17(14-20)21-15-18-6-1-2-9-24(18)34-26(21)31/h1-2,5-11,14-16H,3-4,12-13H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVQPGQGHXNBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=CC5=CC=CC=C5OC4=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(3,5-Dimethylphenyl)-4-[(3-methylphenoxy)methyl]benzamide](/img/structure/B4208151.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4208157.png)
![dimethyl 5-({[(3,5-dichloro-2-methoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4208162.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B4208165.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4208170.png)


![4-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4208188.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4208191.png)
![1-[3-(2,6-Dimethoxyphenoxy)propylamino]propan-2-ol;oxalic acid](/img/structure/B4208196.png)


![4-benzyl-1-[3-(3-nitrophenoxy)propyl]piperidine oxalate](/img/structure/B4208210.png)
![N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B4208225.png)
